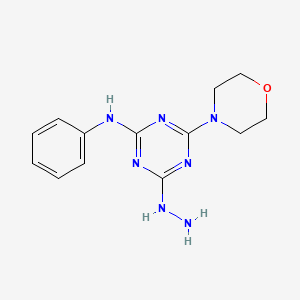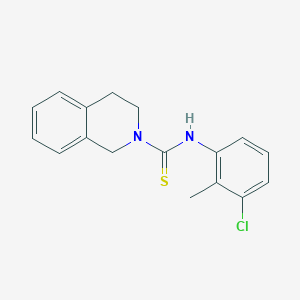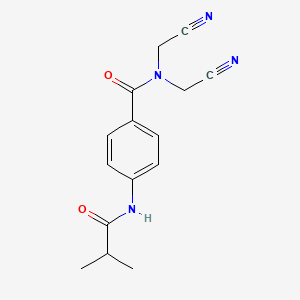
1-(4-Chlorophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a pyridinylmethyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(4-Chlorophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. For example, it has been shown to trigger the production of pro-inflammatory cytokines in cardiac fibroblasts and endothelial cells through a pathway involving the PAR-1 receptor . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4-Chlorophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine can be compared with other similar compounds, such as:
- 1-(4-Chlorophenyl)sulfonylpyrrolidine
- 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one
- 1-(4-Chlorophenyl)ethenesulfonyl-4-(pyridin-4-yl)piperidine
These compounds share structural similarities but may differ in their specific chemical properties and applications
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c17-14-4-6-16(7-5-14)23(21,22)20-11-9-19(10-12-20)13-15-3-1-2-8-18-15/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOQLHXPVHHZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B5774082.png)

![N'-[(2,2-dimethylpropanoyl)oxy]pyridine-2-carboximidamide](/img/structure/B5774099.png)
![4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol](/img/structure/B5774105.png)

![N'-((E)-1-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHYLIDENE)-3-METHYL-2-THIOPHENECARBOHYDRAZIDE](/img/structure/B5774124.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5774139.png)



![N-ethyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5774169.png)
![3-[5-(2-FURYL)-1,2,4-OXADIAZOL-3-YL]-6-PHENYL-2-PYRIDYL METHYL ETHER](/img/structure/B5774171.png)
